molecular formula C22H26O4 B032303 Estrone enol diacetate CAS No. 20592-42-1

Estrone enol diacetate

Cat. No.: B032303
CAS No.: 20592-42-1
M. Wt: 354.4 g/mol
InChI Key: KPJNGUPMJAHAND-JBPLPALLSA-N
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Description

Estrone enol diacetate is a synthetic derivative of estrone, a naturally occurring estrogen hormone It is characterized by the presence of two acetate groups attached to the enol form of estrone

Biochemical Analysis

Biochemical Properties

Estrone enol diacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1B1, and CYP1A2 . The nature of these interactions involves irreversible hydroxylation, leading to the formation of various metabolites .

Cellular Effects

This compound influences various cellular processes. For example, it has been found to stimulate epithelial-to-mesenchymal transition (EMT) genes, promoting tumor invasion and multi-organ ER+ breast cancer metastasis . It also cooperates with nuclear factor kB(NF-kB) to stimulate inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to estrogen receptors ERα and ERβ . It is also converted into estradiol and estriol in sterilized soil, indicating potential abiotic transformation .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, a study found that a stable concentration over time that would mimic human pharmacokinetics could not be achieved with subcutaneous, intraperitoneal, or oral administration of this compound in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by NADPH-dependent cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1B1, and CYP1A2 . This leads to the formation of various metabolites through irreversible hydroxylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that the migration capacity of this compound was far stronger than that of Estrone in soil

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone enol diacetate can be synthesized through the acetylation of estrone. The process typically involves the reaction of estrone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Estrone enol diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form estrone or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to estrone or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Estrone and other oxidized derivatives.

    Reduction: Estrone and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Estrone enol diacetate has several scientific research applications:

    Chemistry: Used as a substrate in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its interactions with enzymes and receptors, particularly in the context of estrogenic activity.

    Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Estrone enol diacetate is similar to other estrogen derivatives, such as estradiol and estriol. it is unique in its structure due to the presence of the enol and diacetate groups. This structural difference can influence its biological activity and pharmacokinetic properties.

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar core structure but without the enol and diacetate groups.

    Estradiol: Another potent estrogen with a hydroxyl group at the C17 position.

    Estriol: A weaker estrogen with hydroxyl groups at the C16 and C17 positions.

This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3/t18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJNGUPMJAHAND-JBPLPALLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20592-42-1
Record name Estra-1,3,5(10),16-tetraene-3,17-diol, 3,17-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20592-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Estrone enol diacetate in synthesizing radiolabeled estradiol derivatives for imaging?

A1: this compound serves as a crucial starting material in the synthesis of 16 α-[77Br]-bromoestradiol-17 β (3a). [] The process involves bromination of this compound with Na77Br and hydrogen peroxide-acetic acid, followed by reduction using lithium aluminum hydride. This results in a mixture of 16 α-[77Br]-bromoestradiol-17 β (3a) and its 17 α epimer (3b). The desired 16 α-[77Br]-bromoestradiol-17 β (3a) is then isolated using HPLC. This radiolabeled estradiol derivative exhibits high affinity for estrogen receptors and can be utilized for imaging mammary tumors. []

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